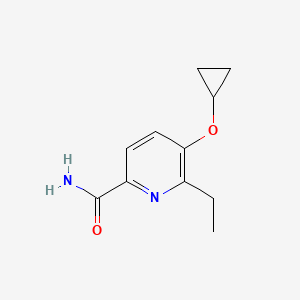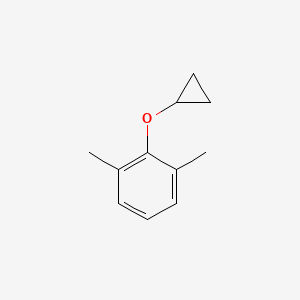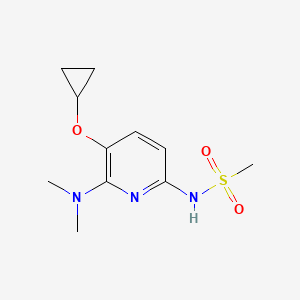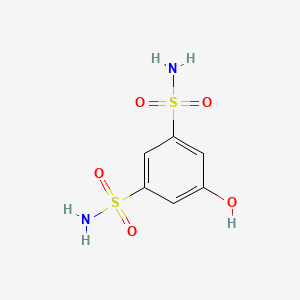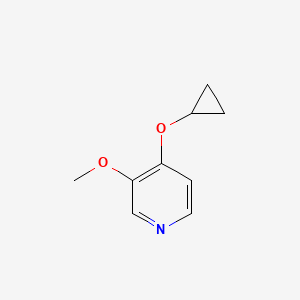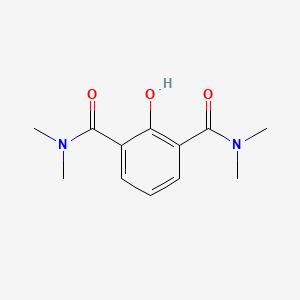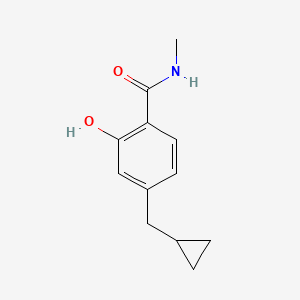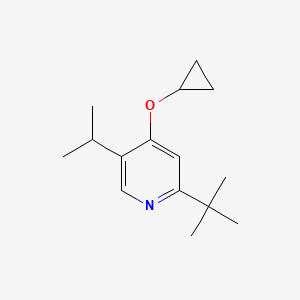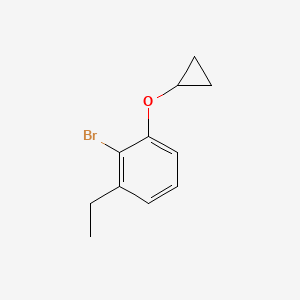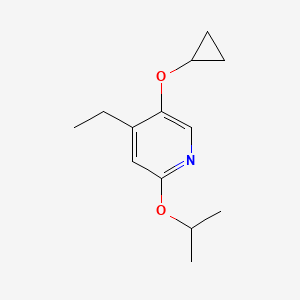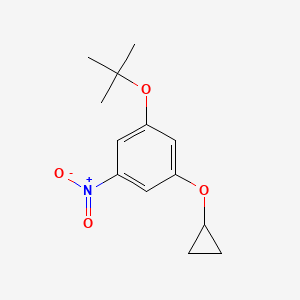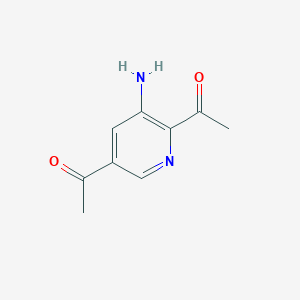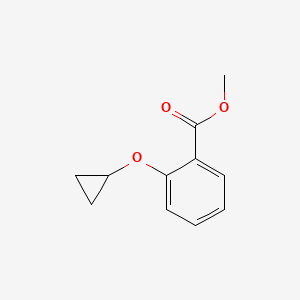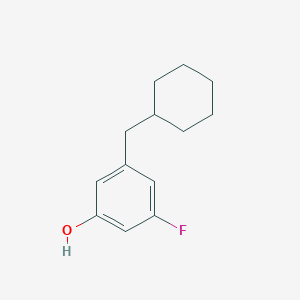
3-(Cyclohexylmethyl)-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-5-fluorophenol: is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)-5-fluorophenol typically involves the following steps:
Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkyl halide under acidic conditions.
Introduction of the Fluorine Atom: The fluorination of the phenol ring can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The final step involves coupling the cyclohexylmethyl group with the fluorinated phenol using a suitable catalyst, such as palladium, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Cyclohexylmethyl)-5-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclohexylmethyl-5-fluoro-cyclohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexylmethyl-5-fluoroquinone.
Reduction: Formation of cyclohexylmethyl-5-fluoro-cyclohexanol.
Substitution: Formation of substituted phenols with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Cyclohexylmethyl)-5-fluorophenol is used as a building block in organic synthesis, particularly in the development of new materials and polymers with unique properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of phenolic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. The fluorine atom can enhance the compound’s binding affinity and stability.
Comparación Con Compuestos Similares
- 3-(Cyclohexylmethyl)-4-fluorophenol
- 3-(Cyclohexylmethyl)-6-fluorophenol
- 3-(Cyclohexylmethyl)-5-chlorophenol
Uniqueness: 3-(Cyclohexylmethyl)-5-fluorophenol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclohexylmethyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17FO |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-5-fluorophenol |
InChI |
InChI=1S/C13H17FO/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h7-10,15H,1-6H2 |
Clave InChI |
LPYNYQJLUANQFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=CC(=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


